molecular formula C24H27N8O11PS4 B3135431 Ceftaroline fosamil acetate hydrate CAS No. 400827-55-6

Ceftaroline fosamil acetate hydrate

Cat. No. B3135431
M. Wt: 762.8 g/mol
InChI Key: KRWPPVCZNGQQHZ-IINIBMQSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ceftaroline fosamil acetate hydrate is a N-phosphono type prodrug of ceftaroline . It’s a fifth-generation penicillin-binding protein (PBP)-targeting cephalosporin class beta-lactam (β-lactam) antibiotic with broad-spectrum activity against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and extensively-resistant strains .


Molecular Structure Analysis

The molecular formula of Ceftaroline fosamil acetate hydrate is C22H22N8O8PS4 . Its molecular weight is 744.74 (anhydrous basis) .


Chemical Reactions Analysis

Ceftaroline fosamil is converted into bioactive ceftaroline in plasma by a phosphatase enzyme . Hydrolysis of the beta-lactam ring of ceftaroline occurs to form the microbiologically inactive, open-ring metabolite ceftaroline M-1 .


Physical And Chemical Properties Analysis

Ceftaroline fosamil acetate hydrate is a white to beige powder . It is soluble in DMSO . The volumes of distribution in the central and peripheral compartments were 17.3 L and 4.89 L, respectively .

Scientific Research Applications

1. Treatment of Methicillin-Resistant Staphylococcus Aureus (MRSA) Bacteremia

  • Application Summary: Ceftaroline fosamil is used in the treatment of MRSA bacteremia, a condition that results in substantial morbidity and mortality . This study evaluated real-world clinical outcomes of ceftaroline fosamil for the treatment of MRSA bacteremia .
  • Methods of Application: This was a retrospective study that included adults hospitalized with MRSA bacteremia between 2011 and 2019 . Patients were classified according to treatment with ceftaroline fosamil, vancomycin, or daptomycin .
  • Results: Patients receiving ceftaroline more often had favorable clinical responses than those receiving vancomycin or daptomycin monotherapy . In the absence of large-scale randomized controlled trials, these real-world data provide insights into the potential role of ceftaroline for treating MRSA bacteremia .

2. Treatment of Complicated Skin and Soft Tissue Infections (cSSTIs) and Community-Acquired Pneumonia (CAP)

  • Application Summary: Ceftaroline fosamil is used in the treatment of cSSTIs and CAP . It has broad-spectrum antibacterial activity in vitro against Gram-positive bacteria, including MRSA and multidrug-resistant Streptococcus pneumoniae, and Gram-negative bacteria, including Haemophilus influenzae and Moraxella catarrhalis .
  • Methods of Application: In pivotal phase III studies, intravenous ceftaroline fosamil demonstrated noninferiority to intravenous vancomycin plus aztreonam in patients hospitalized with cSSTIs and intravenous ceftriaxone in patients hospitalized with CAP .

3. Treatment of Acute Bacterial Skin and Skin Structure Infections (ABSSSI)

  • Application Summary: Ceftaroline fosamil is used in the treatment of ABSSSI . The CANVAS 1 and 2 studies were multinational, multicenter, phase 3, double-masked, randomized, active comparator-controlled trials designed to evaluate the safety and efficacy of monotherapy with ceftaroline fosamil 600 mg IV every 12 h compared with a combination of vancomycin 1 g every 12 h plus aztreonam 1 g every 12 h IV for 5–14 days for the treatment of ABSSSI .
  • Methods of Application: Dose adjustments for renal impairment by unblinded pharmacists were based on creatinine clearance and institutional guidelines .
  • Results: The study demonstrated the safety and efficacy of ceftaroline fosamil in the treatment of ABSSSI .

4. Treatment of Methicillin-Resistant and Vancomycin-Intermediate Staphylococcus Aureus

  • Application Summary: Ceftaroline fosamil has been used in vivo for the treatment of infections caused by methicillin-resistant and vancomycin-intermediate Staphylococcus aureus .
  • Methods of Application: The specific methods of application or experimental procedures for this use case are not detailed in the source .
  • Results: The specific results or outcomes obtained for this use case are not detailed in the source .

5. Treatment of Acute Bacterial Skin and Skin Structure Infections (ABSSSI)

  • Application Summary: Ceftaroline fosamil is used in the treatment of ABSSSI . The CANVAS 1 and 2 studies were multinational, multicenter, phase 3, double-masked, randomized, active comparator-controlled trials designed to evaluate the safety and efficacy of monotherapy with ceftaroline fosamil 600 mg IV every 12 h compared with a combination of vancomycin 1 g every 12 h plus aztreonam 1 g every 12 h IV for 5–14 days for the treatment of ABSSSI .
  • Methods of Application: Dose adjustments for renal impairment by unblinded pharmacists were based on creatinine clearance and institutional guidelines .
  • Results: The study demonstrated the safety and efficacy of ceftaroline fosamil in the treatment of ABSSSI .

6. Treatment of Methicillin-Resistant and Vancomycin-Intermediate Staphylococcus Aureus

  • Application Summary: Ceftaroline fosamil has been used in vivo for the treatment of infections caused by methicillin-resistant and vancomycin-intermediate Staphylococcus aureus .
  • Methods of Application: The specific methods of application or experimental procedures for this use case are not detailed in the source .
  • Results: The specific results or outcomes obtained for this use case are not detailed in the source .

Safety And Hazards

Ceftaroline fosamil acetate hydrate is considered toxic and should be handled with care . It can cause severe and sometimes deadly allergic side effects . It is contraindicated in patients with known serious hypersensitivity to ceftaroline or other members of the cephalosporin class .

Future Directions

Ceftaroline fosamil should continue to be studied as an alternative therapy in MRSA infections in both pediatric and adult populations . More clinical trials need to be conducted to further understand its efficacy and safety .

properties

IUPAC Name

(6R,7R)-7-[[(2Z)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;acetate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N8O8PS4.C2H4O2.H2O/c1-3-38-26-13(16-25-21(43-28-16)27-39(35,36)37)17(31)24-14-18(32)30-15(20(33)34)12(9-40-19(14)30)42-22-23-11(8-41-22)10-4-6-29(2)7-5-10;1-2(3)4;/h4-8,14,19H,3,9H2,1-2H3,(H4-,24,25,27,28,31,33,34,35,36,37);1H3,(H,3,4);1H2/b26-13-;;/t14-,19-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWPPVCZNGQQHZ-IINIBMQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)O.CC(=O)[O-].O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/N=C(/C1=NSC(=N1)NP(=O)(O)O)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)O.CC(=O)[O-].O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N8O11PS4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10193134
Record name Ceftaroline fosamil acetate monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

762.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ceftaroline fosamil acetate hydrate

CAS RN

400827-55-6
Record name Pyridinium, 4-[2-[[(6R,7R)-2-carboxy-7-[[(2Z)-2-(ethoxyimino)-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]thio]-4-thiazolyl]-1-methyl-, acetate, hydrate (1:1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400827-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ceftaroline Fosamil Acetate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0400827556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ceftaroline fosamil acetate monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6R, 7R)-7-{(2Z)-2-(ethoxyimino)-2-[5-phosphonoamino)-1,2,4-thiadiazol-3-yl]acetamido}-3-{[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl}8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate monoacetate monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ceftaroline fosamil acetate hydrate
Reactant of Route 2
Reactant of Route 2
Ceftaroline fosamil acetate hydrate
Reactant of Route 3
Ceftaroline fosamil acetate hydrate
Reactant of Route 4
Reactant of Route 4
Ceftaroline fosamil acetate hydrate
Reactant of Route 5
Ceftaroline fosamil acetate hydrate
Reactant of Route 6
Ceftaroline fosamil acetate hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.